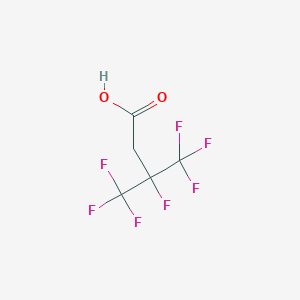
4-Methylumbelliferyl-b-D-xylotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl-b-D-xylotrioside is a chemical compound with the molecular formula C25H32O15 and a molecular weight of 572.52 g/mol . It is commonly used as a substrate in biochemical assays to detect the activity of specific enzymes, such as xylanases . The compound is a derivative of 4-methylumbelliferone, a fluorescent molecule, and xylotriose, a trisaccharide composed of three xylose units .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-b-D-xylotrioside typically involves the reaction of 4-methylumbelliferone with xylotriose . The process begins with the protection of hydroxyl groups on the xylotriose molecule to prevent unwanted side reactions. The protected xylotriose is then reacted with 4-methylumbelliferone under acidic or basic conditions to form the desired product . After the reaction, the protective groups are removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl-b-D-xylotrioside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using xylanases under mild conditions (pH 5-7, 25-37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Major Products Formed
Hydrolysis: The primary products are 4-methylumbelliferone and xylotriose.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl-b-D-xylotrioside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl-b-D-xylotrioside involves its hydrolysis by specific enzymes, such as xylanases . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and xylotriose . The released 4-methylumbelliferone exhibits fluorescence, which can be measured to quantify enzyme activity .
Comparación Con Compuestos Similares
4-Methylumbelliferyl-b-D-xylotrioside is unique due to its specific structure and applications . Similar compounds include:
4-Methylumbelliferyl-β-D-xylopyranoside: Used as a substrate for β-xylosidase.
4-Methylumbelliferyl-β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl-β-D-mannopyranoside: Used as a substrate for β-mannosidase.
These compounds share the 4-methylumbelliferone moiety but differ in the attached sugar units, leading to different enzyme specificities and applications .
Propiedades
Fórmula molecular |
C25H32O15 |
|---|---|
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
7-[5-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H32O15/c1-9-4-16(27)38-13-5-10(2-3-11(9)13)37-23-21(32)18(29)14(7-35-23)40-25-22(33)19(30)15(8-36-25)39-24-20(31)17(28)12(26)6-34-24/h2-5,12,14-15,17-26,28-33H,6-8H2,1H3 |
Clave InChI |
MRPSHSIHIYLCCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


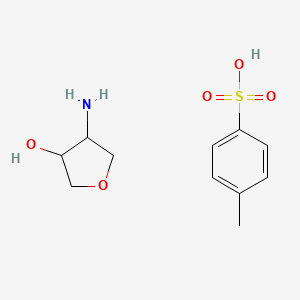
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
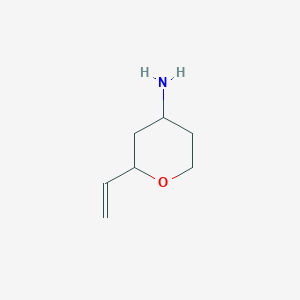
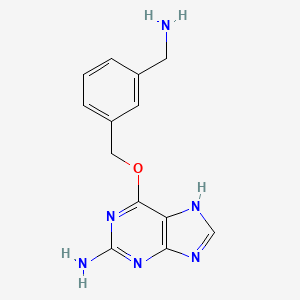
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
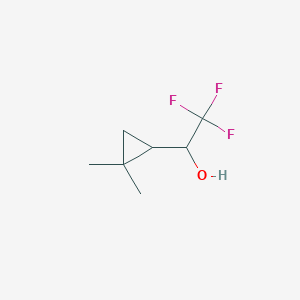
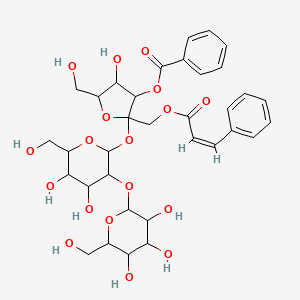
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
